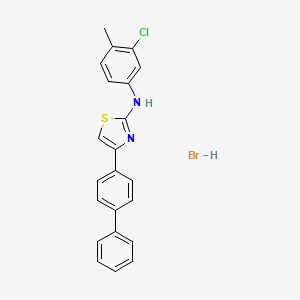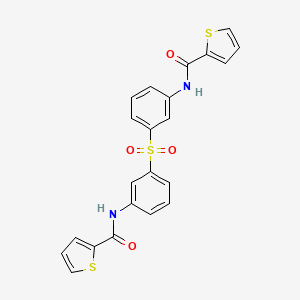![molecular formula C21H25N3O3 B5142292 2,2-diallyl-1-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B5142292.png)
2,2-diallyl-1-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-diallyl-1-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine is a chemical compound with potential applications in scientific research. This compound is a piperidine derivative that contains an oxadiazole ring and a benzodioxole moiety. It has been synthesized using various methods and has shown promising results in several scientific studies.
Mécanisme D'action
The mechanism of action of 2,2-diallyl-1-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways in cells. For example, it has been shown to activate the Nrf2/ARE pathway, which plays a key role in cellular defense against oxidative stress. It has also been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
2,2-diallyl-1-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine has been shown to have several biochemical and physiological effects. In addition to its neuroprotective, anti-inflammatory, and anticancer activities, it has also been found to have antioxidant and anti-angiogenic properties. Furthermore, it has been shown to improve cognitive function and memory in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2,2-diallyl-1-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine in lab experiments is its potential to modulate various signaling pathways in cells. This makes it a useful tool for studying the mechanisms underlying various cellular processes. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on 2,2-diallyl-1-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine. One area of interest is its potential as a therapeutic agent for various neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its pharmacological properties. Finally, there is potential for the development of novel analogs of this compound with improved solubility and bioavailability for use in future research.
Méthodes De Synthèse
The synthesis of 2,2-diallyl-1-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine has been reported in several research articles. One of the most common methods involves the reaction of 3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazole-5-carboxylic acid with allylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reacted with piperidine and allyl bromide to obtain the final product.
Applications De Recherche Scientifique
2,2-diallyl-1-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine has been studied for its potential applications in various scientific fields. It has shown promising results in the areas of neuroprotection, anti-inflammatory activity, and anticancer activity. In one study, this compound was found to protect against neuronal cell death induced by oxidative stress. In another study, it exhibited potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, it has shown potential as an anticancer agent by inducing apoptosis in cancer cells.
Propriétés
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-[[2,2-bis(prop-2-enyl)piperidin-1-yl]methyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-3-9-21(10-4-2)11-5-6-12-24(21)14-19-22-20(23-27-19)16-7-8-17-18(13-16)26-15-25-17/h3-4,7-8,13H,1-2,5-6,9-12,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBGHXQBNFIJKRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1(CCCCN1CC2=NC(=NO2)C3=CC4=C(C=C3)OCO4)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Diallyl-1-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![phenyl 2-{[(4-bromophenyl)amino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B5142210.png)
![3-{4-[bis(4-fluorophenyl)methyl]-1-piperazinyl}-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5142211.png)
![4-[2-(2-pyrimidinylthio)ethoxy]benzonitrile](/img/structure/B5142220.png)
![N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide](/img/structure/B5142221.png)
![cyclopentyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5142231.png)

![2-(allylthio)-4-{[5-(4-fluorophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one](/img/structure/B5142242.png)
![4-methyl-N-({[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5142246.png)
![3,6-dichloro-N-[1-(4-pyridinyl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B5142254.png)
![1-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}-4-[3-(trifluoromethyl)phenyl]piperazine hydrochloride](/img/structure/B5142265.png)
![5,8-dimethoxy-4-methyl-2-[4-(2-pyridinyl)-1-piperazinyl]quinoline](/img/structure/B5142270.png)


![1-[2-(allyloxy)benzyl]-3-methylpiperidine](/img/structure/B5142300.png)